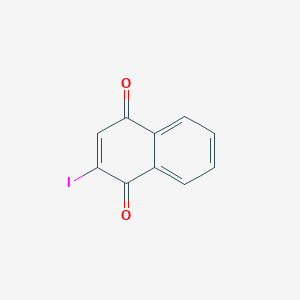
2-Iodonaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodonaphthalene-1,4-dione is an organic compound with the molecular formula C10H5IO2 It is a derivative of naphthoquinone, where an iodine atom is substituted at the second position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodonaphthalene-1,4-dione can be synthesized through the oxidative addition of iodine to 1,4-naphthoquinone in the presence of an alkylamine. This reaction typically yields 2-iodo-3-(alkylamino)naphthalene-1,4-diones in 33-70% yield . The reaction conditions involve the use of molecular iodine, which is favored due to its high catalytic activity, low cost, and tolerance to air and moisture .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned oxidative addition reaction. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, to form 2-amino-1,4-naphthoquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of 2-amino-1,4-naphthoquinone derivatives.
Applications De Recherche Scientifique
2-Iodonaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2-iodonaphthalene-1,4-dione involves its interaction with biological molecules through oxidative stress pathways. The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells. It also interacts with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Hydroxynaphthalene-1,4-dione (Lawsone): A natural product with significant biological activity, used in the synthesis of Mannich bases.
2-Amino-1,4-naphthoquinone: A derivative formed through substitution reactions, exhibiting similar bioactive properties.
Uniqueness: 2-Iodonaphthalene-1,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Propriétés
Numéro CAS |
35079-24-4 |
|---|---|
Formule moléculaire |
C10H5IO2 |
Poids moléculaire |
284.05 g/mol |
Nom IUPAC |
2-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H5IO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H |
Clé InChI |
IEYTYHPAPAAGCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


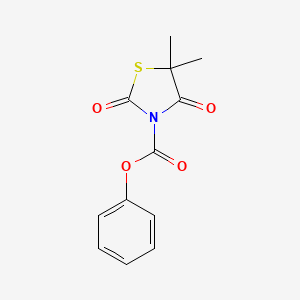
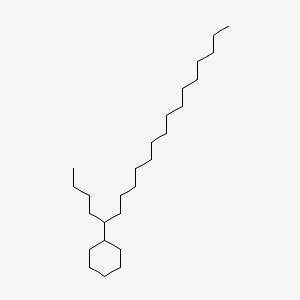

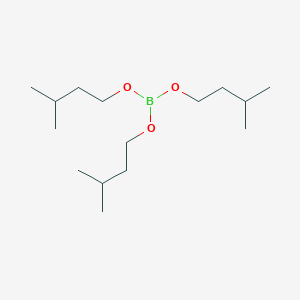
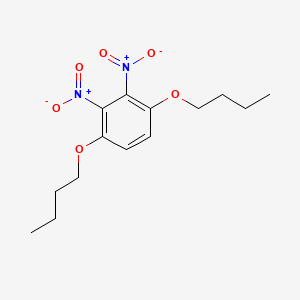

![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

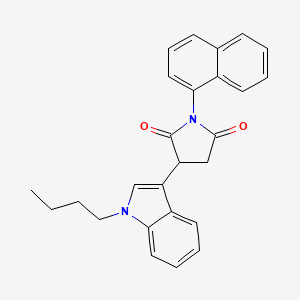
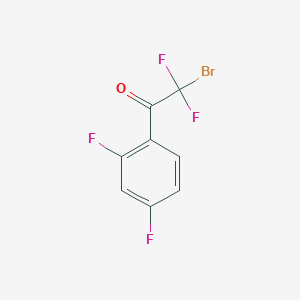
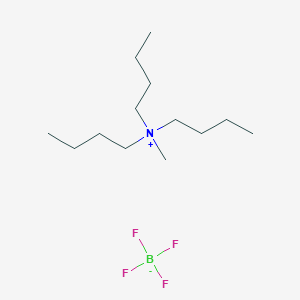
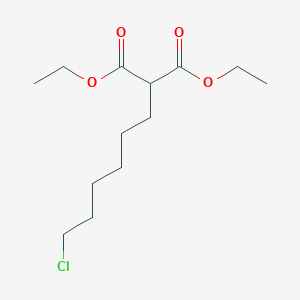
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
